molecular formula C8H17N3O2 B2670189 N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide CAS No. 1790342-05-0

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B2670189
CAS No.: 1790342-05-0
M. Wt: 187.243
InChI Key: DHDZSHWEERCDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . Its structure is based on a 4-methylpiperazine core, a scaffold recognized in medicinal chemistry research for its presence in compounds with various biological activities. For instance, structurally related piperazine derivatives have been investigated as potent and selective κ opioid receptor antagonists, which are a focus for potential therapeutic applications in treating depression, anxiety, and addiction . Furthermore, piperazine and its methyl derivatives are valuable in chemical synthesis, serving as reagents in processes such as solid-phase peptide synthesis . As a small molecule, this carboxamide derivative may serve as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound to explore new chemical spaces, develop structure-activity relationships (SAR), or as a precursor for more complex molecules. The specific research applications and mechanism of action for N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide are areas for ongoing investigation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(methoxymethyl)-4-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDZSHWEERCDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1790342-05-0
Record name N-(methoxymethyl)-4-methylpiperazine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Privileged Scaffold: 4-Methylpiperazine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methylpiperazine-1-carboxamide analogs, a privileged scaffold in medicinal chemistry.

Executive Summary

The 4-methylpiperazine-1-carboxamide moiety represents a "privileged structure" in drug discovery—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Best known as the core of Diethylcarbamazine (DEC) , the gold standard for treating lymphatic filariasis, this scaffold has evolved beyond parasitology. Modern medicinal chemistry utilizes this urea-linked piperazine motif to design Rho-associated protein kinase (ROCK) inhibitors for CNS disorders and tyrosine kinase inhibitors for oncology.

This guide dissects the structural utility, synthetic pathways, and pharmacological mechanisms of this scaffold, providing actionable protocols for researchers.

Structural & Synthetic Chemistry

Electronic & Steric Properties

The core structure consists of a piperazine ring locked in a chair conformation, with a methyl group at


 and a carboxamide at 

.
  • The Urea Linkage (

    
    -CO-N):  This planar region acts as a rigid spacer and a hydrogen bond acceptor/donor site. The resonance stabilization of the urea bond reduces the basicity of the 
    
    
    
    nitrogen, directing protonation solely to the
    
    
    methyl-nitrogen (
    
    
    ).
  • Solubility: The

    
    -methylpiperazine is crucial for pharmacokinetic profiling, significantly enhancing aqueous solubility compared to phenyl- or alkyl-substituted analogs. This allows for the formation of stable hydrochloride or citrate salts (e.g., DEC citrate).
    
Synthetic Strategies

We prioritize two synthetic routes based on safety and yield. While phosgene was historically used, modern protocols favor 1,1'-Carbonyldiimidazole (CDI) or Isocyanates to avoid toxic gas handling.

Visualization: Synthetic Workflow

The following diagram illustrates the two primary routes to access these analogs.

Synthesis cluster_0 Key Advantage Start 4-Methylpiperazine RouteA Route A: Isocyanate Addition Start->RouteA + R-N=C=O (DCM, 0°C) RouteB Route B: CDI Activation Start->RouteB + CDI (THF, Reflux) Product Target: 4-methylpiperazine- 1-carboxamide Analog RouteA->Product Quant. Yield No purification Intermed Intermediate: Imidazolyl-carboxamide RouteB->Intermed Activation Intermed->Product + R-NH2 (Displacement)

Figure 1: Divergent synthetic pathways. Route A is atom-economic for available isocyanates; Route B is versatile for complex amines.

Pharmacological Case Studies

Parasitology: Diethylcarbamazine (DEC)
  • Compound:

    
    -diethyl-4-methyl-1-piperazinecarboxamide.
    
  • Application: Lymphatic filariasis (Wuchereria bancrofti).[1]

  • Mechanism of Action: Unlike many antiparasitics, DEC is not directly cytotoxic.[1] It modifies the host-parasite interaction by inhibiting the arachidonic acid metabolic pathway in microfilariae.[1] This exposes the parasite to the host's innate immune system (granulocytes and antibodies).

  • SAR Insight: The

    
    -diethyl substitution is optimal. Increasing chain length to dipropyl or dibutyl drastically reduces activity due to steric hindrance preventing enzyme binding.
    
Oncology & CNS: ROCK Inhibitors
  • Compound:

    
    -(pyridin-4-yl)-4-methylpiperazine-1-carboxamide.
    
  • Application: Glaucoma, Hypertension, and CNS nerve regeneration.

  • Mechanism: This analog targets Rho-associated protein kinase (ROCK) . The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Met156 in ROCK1), while the urea oxygen accepts a hydrogen bond from the backbone amide. The piperazine ring extends into the solvent-exposed region, improving solubility.

Visualization: ROCK Signaling Pathway

Inhibition of this pathway leads to vasodilation and neurite outgrowth.

ROCK_Pathway GPCR GPCR Activation (LPA/S1P Receptors) RhoA RhoA-GTP GPCR->RhoA GEFs ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inactivates) MLC MLC-P (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Drug 4-Me-Pip-Carboxamide Inhibitor Drug->ROCK Inhibits (ATP Competition) MBS->MLC Fails to Dephosphorylate Actin Actomyosin Contraction MLC->Actin Stress Fiber Formation

Figure 2: The Rho/ROCK signaling cascade. The inhibitor blocks downstream actomyosin contraction.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-4-methylpiperazine-1-carboxamide

Rationale: This protocol uses the isocyanate method (Route A) for high purity without chromatography.

Materials:

  • 4-Methylpiperazine (1.0 equiv)[2]

  • Phenyl isocyanate (1.0 equiv)[3]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Preparation: Dissolve 10 mmol of 4-methylpiperazine in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add 10 mmol of phenyl isocyanate dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate often forms.

  • Workup: Concentrate the solvent to ~5 mL under reduced pressure. Add 20 mL of cold diethyl ether to precipitate the product fully.

  • Purification: Filter the solid, wash with cold ether (3 x 10 mL), and dry under vacuum.

  • Validation: Confirm structure via

    
    H NMR. Characteristic peak: Urea NH singlet at 
    
    
    
    ppm (DMSO-
    
    
    ).
Protocol B: In Vitro ROCK Kinase Inhibition Assay

Rationale: A self-validating enzymatic assay to determine IC50 values.

Materials:

  • Recombinant human ROCK1 enzyme

  • Substrate: S6K substrate peptide (KRRRLASLR)

  • ATP (10

    
    M final concentration)
    
  • 
    P-ATP or ADP-Glo reagent (Promega)
    

Procedure:

  • Buffer Prep: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation: Mix 10 ng ROCK1, 20

    
    M peptide substrate, and the test compound (serial dilutions from 10 
    
    
    
    M to 1 nM) in a 96-well plate.
  • Initiation: Add ATP mix. Incubate at 30°C for 40 minutes.

  • Termination: Stop reaction with EDTA (for radiometric) or ADP-Glo reagent.

  • Detection: Measure luminescence or radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
    • Control: Staurosporine (Standard non-selective kinase inhibitor).

Comparative Data Summary

Analog Class

-Substituent
TargetKey SAR FeatureRef
Anthelmintic Diethyl (

)
Arachidonic Acid PathSteric bulk at

must be moderate (Ethyl > Methyl > Propyl).
[1]
ROCK Inhibitor 4-PyridylROCK1/2 (ATP site)Pyridine N acts as H-bond acceptor in the hinge region.[2]
Antipsychotic Phenothiazine-linkedDopamine D2Linker length determines selectivity; Piperazine provides basicity.[3]

References

  • Diethylcarbamazine: A Review of its Mechanism of Action. Source: World Health Organization / PubMed URL:[Link]

  • Synthesis and Evaluation of N-(pyridin-4-yl)piperazine-1-carboxamide as Rho Kinase Inhibitors. Source: Journal of Chemical Research URL:[Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Structure-Activity Relationships of Diethylcarbamazine Analogs. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

The Alchemist's Handbook: A Technical Guide to Mastering Physicochemical Characteristics for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Bench to Bedside, The Unseen Forces of Physicochemical Properties

In the intricate dance of drug discovery, the journey from a promising lead compound to a life-saving therapeutic is governed by a set of fundamental, yet often underappreciated, principles: the physicochemical characteristics of the drug molecule itself. These intrinsic properties are the invisible architects of a drug's fate within the human body, dictating its ability to be absorbed, distributed to its target, metabolized, and ultimately excreted.[1][2] Neglecting these foundational pillars in the early stages of development is a common cause of late-stage attrition, leading to wasted resources and delayed therapies.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not just the "what" and "how" but, more critically, the "why" behind the meticulous optimization of physicochemical properties. We will delve into the core principles, explore field-proven experimental and computational methodologies, and illuminate the causal relationships that transform a biologically active molecule into a viable drug candidate.

Section 1: The Cornerstone of "Druggability": Core Physicochemical Parameters

The concept of "druglikeness" is an attempt to quantify the likelihood that a compound will have favorable pharmacokinetic properties.[4] This is largely a function of its physicochemical profile. The following parameters are the bedrock of this assessment.

Lipophilicity: The Passport to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical properties in drug design.[3][5] It governs a drug's ability to traverse cellular membranes, a prerequisite for reaching its intracellular or systemic target.[6]

Causality in Action: A drug that is too hydrophilic (water-loving) will struggle to cross the lipid bilayers of the gut wall, limiting its oral absorption. Conversely, a drug that is excessively lipophilic may become trapped in fatty tissues, leading to poor distribution and potential toxicity.[7] Therefore, achieving an optimal balance is paramount.

Quantitative Assessment: LogP and LogD

  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a non-ionized compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[5][8] A higher LogP value indicates greater lipophilicity.

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (ionized and non-ionized) of a compound in a non-polar solvent to its concentration in an aqueous phase at a specific pH.[8][9] LogD is a more physiologically relevant measure as the ionization state of many drugs changes with the pH of their environment.[6]

Experimental Protocol: The Shake-Flask Method for LogP/LogD Determination

This traditional yet reliable method directly measures the partitioning of a compound between two immiscible liquids.[10]

Methodology:

  • Preparation of Phases: Prepare pre-saturated n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, for a specific pH).

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases.

  • Equilibration: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • LogP = log10 ([Compound]octanol / [Compound]water) for a neutral compound.

    • LogD = log10 ([Compound]octanol / [Compound]water) at a specific pH for an ionizable compound.

Self-Validation:

  • Controls: Run a blank (solvents only) to ensure no interfering substances are present. Use a well-characterized compound with a known LogP/LogD as a positive control to validate the experimental setup.

  • Data Interpretation: The obtained LogP/LogD value should be reproducible across replicate experiments. An ideal LogP for many orally administered drugs is generally considered to be between 1 and 5.[5]

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first be in solution.[11] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[12]

Causality in Action: An orally administered solid dosage form must first dissolve in the gastrointestinal fluids before the drug can be absorbed across the intestinal wall.[13] Insufficient solubility can be the rate-limiting step in the absorption process.

Quantitative Assessment: Solubility is typically expressed as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It can be reported in units such as mg/mL or molarity.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility Assay (High-Throughput Screening):

  • Compound Preparation: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is prepared.

  • Dilution: The stock solution is serially diluted in an aqueous buffer.

  • Precipitation Monitoring: The formation of precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or UV-Vis spectroscopy.

  • Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Thermodynamic Solubility Assay (Gold Standard):

  • Equilibration: An excess of the solid compound is added to an aqueous buffer.

  • Stirring: The suspension is stirred or shaken for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Measurement: The concentration of the dissolved compound in the supernatant is quantified by HPLC or a similar method.

Self-Validation:

  • Purity Analysis: The purity of the starting material should be confirmed, as impurities can affect solubility.

  • Equilibrium Confirmation: For thermodynamic solubility, samples should be taken at different time points (e.g., 24 and 48 hours) to ensure the concentration has plateaued, indicating equilibrium has been reached.

Ionization State (pKa): The pH-Dependent Chameleon

Many drugs are weak acids or bases, meaning their charge state can change depending on the pH of their surroundings.[2][6] The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[14]

Causality in Action: The ionization state of a drug significantly impacts its solubility and permeability.[5] The non-ionized form is generally more lipophilic and can more readily cross cell membranes, while the ionized form is typically more water-soluble.[6] For example, a weakly acidic drug will be predominantly non-ionized in the acidic environment of the stomach, favoring absorption, but will become ionized in the more alkaline environment of the intestines, which may increase its solubility but decrease its permeability.

Quantitative Assessment: The pKa is the negative logarithm of the acid dissociation constant (Ka).[14]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the drug with a strong acid or base and monitoring the pH change.

Methodology:

  • Sample Preparation: A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Self-Validation:

  • Calibration: The pH meter must be accurately calibrated with standard buffers before the experiment.

  • Control Titration: A blank titration of the solvent system should be performed to account for any background acidity or basicity.

Hydrogen Bonding: The Architect of Specificity and Solubility

Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[15] They play a crucial role in drug-target interactions and influence a drug's physicochemical properties.[16]

Causality in Action:

  • Drug-Target Binding: The formation of specific hydrogen bonds between a drug and its target protein or nucleic acid is a major contributor to binding affinity and specificity.[15]

  • Solubility: The ability of a molecule to form hydrogen bonds with water is a key determinant of its aqueous solubility.

  • Permeability: A high number of hydrogen bond donors and acceptors can increase a drug's polarity and reduce its ability to cross lipid membranes.[4]

Quantitative Assessment: The potential for hydrogen bonding is often estimated by counting the number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in a molecule.

Section 2: Guiding Principles for Oral Bioavailability: Lipinski's Rule of Five

In 1997, Christopher Lipinski formulated a set of guidelines, based on the analysis of orally administered drugs, to predict the likelihood of a compound having good oral bioavailability.[4][7] These "rules" are not absolute but serve as a valuable filter in the early stages of drug discovery.[17]

Lipinski's Rule of Five states that poor absorption or permeation is more likely when a compound has more than one violation of the following criteria: [4][18]

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to be more readily absorbed.[7]

  • LogP ≤ 5: This indicates a balance between lipophilicity and hydrophilicity.[7]

  • Hydrogen Bond Donors (HBD) ≤ 5: A lower number of HBDs generally correlates with better permeability.[4]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: A lower number of HBAs also tends to improve membrane permeability.[4]

It's important to note that some classes of drugs, such as antibiotics and natural products, are often exceptions to these rules.[18]

ParameterLipinski's GuidelineRationale
Molecular Weight (MW)≤ 500 DaSmaller molecules generally have better diffusion and absorption characteristics.[7]
LogP≤ 5Ensures a balance between solubility and permeability for effective absorption.[7]
Hydrogen Bond Donors≤ 5A lower number of donors reduces polarity, aiding in membrane permeation.[4]
Hydrogen Bond Acceptors≤ 10A lower number of acceptors also contributes to lower polarity and improved permeability.[4]

Section 3: A Framework for Drug Development: The Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[19][20] This system is a valuable tool for predicting a drug's in vivo performance from in vitro measurements and can guide formulation strategies.[21]

The Four BCS Classes:

  • Class I: High Solubility, High Permeability: These drugs are typically well-absorbed, and their absorption rate is usually faster than their excretion rate.[22] Examples include metoprolol and paracetamol.[22]

  • Class II: Low Solubility, High Permeability: The bioavailability of these drugs is limited by their dissolution rate.[22] Formulation strategies often focus on enhancing solubility. Examples include glibenclamide and bicalutamide.[22]

  • Class III: High Solubility, Low Permeability: The absorption of these drugs is limited by their ability to cross the intestinal membrane.[22] Examples include cimetidine.[22]

  • Class IV: Low Solubility, Low Permeability: These drugs have poor and variable bioavailability and present significant formulation challenges.[22] An example is bifonazole.[22]

Defining High Solubility and High Permeability:

  • High Solubility: A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[22]

  • High Permeability: A drug is considered highly permeable when the extent of absorption in humans is determined to be 85% or more of the administered dose.[22]

BCS_Classification cluster_solubility Aqueous Solubility cluster_permeability Intestinal Permeability High_Sol High Class_I Class I (Well Absorbed) High_Sol->Class_I Class_III Class III (Permeability-Limited) High_Sol->Class_III Low_Sol Low Class_II Class II (Dissolution-Limited) Low_Sol->Class_II Class_IV Class IV (Poor Bioavailability) Low_Sol->Class_IV High_Perm High High_Perm->Class_I High_Perm->Class_II Low_Perm Low Low_Perm->Class_III Low_Perm->Class_IV

Caption: The Biopharmaceutical Classification System (BCS).

Section 4: The Energetics of Interaction: Protein-Ligand Binding Thermodynamics

The binding of a drug (ligand) to its biological target (protein) is the fundamental event that initiates a pharmacological response.[23] This interaction is governed by the principles of thermodynamics, and understanding these energetic contributions can provide invaluable insights for lead optimization.

The binding process is driven by a favorable change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:[24]

ΔG = ΔH - TΔS

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding. Favorable enthalpic contributions arise from the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and ionic interactions between the drug and its target.[25]

  • Entropy (ΔS): Represents the change in the randomness or disorder of the system. A major source of favorable entropy is the release of ordered water molecules from the binding site and the surface of the drug upon complex formation (the hydrophobic effect).[26]

Causality in Drug Design:

  • Enthalpy-Driven Binding: This is often associated with high-affinity interactions and is characterized by a significant negative ΔH. Lead optimization strategies can focus on introducing functional groups that form strong, specific hydrogen bonds or other favorable interactions with the target.

  • Entropy-Driven Binding: This is often associated with the hydrophobic effect, where increasing the non-polar surface area of a ligand can lead to a more favorable ΔS.[27] However, this can also lead to increased lipophilicity and potential off-target effects.

A careful balance of enthalpic and entropic contributions is often required to achieve both high affinity and good "drug-like" properties.[28]

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID HTS, FBDD Lead_Gen Lead Generation Hit_ID->Lead_Gen Hit-to-Lead Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Improve Potency & Selectivity Preclinical Preclinical Development Lead_Opt->Preclinical Optimize ADME Properties Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy Studies

Caption: The Drug Discovery and Development Pipeline.

Section 5: The Rise of Predictive Science: In Silico Modeling of Physicochemical Properties

In modern drug discovery, computational or in silico models play an increasingly important role in predicting the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of compounds before they are even synthesized.[3][29] This allows for the early filtering of potentially problematic molecules, saving time and resources.[1]

Common In Silico Approaches:

  • Quantitative Structure-Activity Relationship (QSAR): These models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties or biological activity.[30]

  • Fragment-Based and Atom-Based Methods: These approaches calculate properties like LogP by summing the contributions of individual atoms or molecular fragments.[5]

  • Machine Learning and Artificial Intelligence: Advanced algorithms, such as support vector machines and neural networks, are being used to develop more accurate predictive models from large datasets.[3]

While in silico tools are powerful, they are predictive in nature and should be used in conjunction with experimental validation.[31]

Conclusion: An Integrated Approach to Rational Drug Design

The successful design and development of new medicines is a multidisciplinary endeavor that requires a deep understanding of the interplay between a molecule's chemical structure and its biological behavior. The physicochemical properties of a drug candidate are not merely a checklist of parameters to be measured but are fundamental drivers of its pharmacokinetic and pharmacodynamic profile. By embracing an integrated approach that combines early and continuous assessment of these properties through both experimental and computational methods, we can make more informed decisions, reduce attrition rates, and ultimately accelerate the delivery of safe and effective therapies to patients.

References

  • DDReg Pharma. What is meant by Biopharmaceutical Classification System?.
  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.
  • BioSolveIT. ADME Properties in Drug Discovery.
  • Wikipedia. Lipinski's rule of five.
  • GARDP. Lipinski's Rule of 5 - REVIVE.
  • Moodle@Units. Lipinski's rule of five.
  • Wikipedia. Biopharmaceutics Classification System.
  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry.
  • PMC. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
  • PMC. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
  • American Chemical Society. Protein–Ligand Binding Thermodynamics.
  • Protheragen. LogP/LogD/Pka Analysis.
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References.
  • Complementary approaches to obtaining thermodynamic parameters from protein ligand systems-challenges and opportunities.
  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Creative Bioarray. Physical and Chemical Properties of Drugs and Calculations.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3).
  • Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. (2024, June 14).
  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).
  • Texas Children's. Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections.
  • Tebubio. (2023, April 27). What is ADME and how does it fit into drug discovery?.
  • PMC. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
  • Taylor & Francis. Biopharmaceutics Classification System – Knowledge and References.
  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products.
  • Scribd. Hydrogen Bonding in Drug Design.
  • BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?.
  • PubMed. (2004, January 15). In silico prediction of ADME properties: are we making progress?.
  • PubMed. The role of hydrogen-bonds in drug binding.
  • Solubility and Permeability Measurement and Applications in Drug Discovery. (2010, February 1).
  • pharma excipients. (2018, July 31). The solubility–permeability interplay and oral drug formulation design: Two heads are better than one.
  • Chemical Research in Toxicology. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.
  • Slideshare. In Silico methods for ADMET prediction of new molecules | PPTX.
  • Hugo Kubinyi. Hydrogen Bonding: The Last Mystery in Drug Design?.
  • ResearchGate. (2025, December 12). In silico prediction of ADME properties: Are we making progress?.
  • Pion Inc. (2024, October 22). Drug solubility and permeability.
  • IJCRT.org. (2024, December 12). Methods Of Solubility And Permeability Of Drugs.
  • PMC. Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area.
  • Technology Networks. LogP/LogD/pKa Analysis.
  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • The Education Group - MIT. Redox chemistry and hydrogen bonding in drug design:.
  • Oxford Protein Informatics Group. (2023, November 4). Demystifying the thermodynamics of ligand binding.
  • PMC. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.
  • What is pKa and how is it used in drug development?. (2023, December 13).
  • MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.
  • The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway. (2023, February 3). Physicochemical Properties.
  • Increasing the accuracy of measuring the physicochemical parameters of wastewater samples when implementing a new informative method. (2023, May 1).
  • NCBI Bookshelf. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.
  • ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES.

Sources

A Strategic Guide to Target Identification and Deconvolution for N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of a novel compound's molecular target is a critical and often rate-limiting step in drug discovery. This guide addresses the challenge of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, a molecule for which no public data on biological activity exists. Instead of a conventional data report, this document provides a comprehensive, strategic framework for drug development professionals. It outlines a multi-pronged approach, beginning with computational prediction to generate hypotheses, followed by rigorous experimental validation of target engagement and function. We detail field-proven protocols for in silico analysis, biochemical and cell-based assays, and unbiased proteomic approaches, providing a complete roadmap from an uncharacterized small molecule to a validated drug target.

Compound Analysis and Rationale for Target Identification

Structural Analysis of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

The structure of the subject compound reveals several key features that inform our strategic approach:

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms, this is a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[1][2][3]

  • N-Aryl Carboxamide Linker: This functional group is frequently involved in critical binding interactions, often acting as a hydrogen bond donor or acceptor. Its presence is common in inhibitors of enzymes like proteases and kinases.[4]

  • 4-Methyl Group: The methyl substitution on the distal nitrogen of the piperazine ring can influence basicity, metabolic stability, and steric interactions within a binding pocket.

  • Methoxymethyl Group: This group on the carboxamide nitrogen can modulate solubility and lipophilicity and may engage in specific interactions with the target protein.

Given these features, the compound belongs to a chemical space rich with bioactive molecules, particularly those targeting the central nervous system (CNS) and oncology pathways.[3][5]

The Piperazine Carboxamide Scaffold in Medicinal Chemistry

Derivatives of piperazine are foundational components of numerous approved drugs, highlighting their therapeutic potential.[2][5] Examples include:

  • Antipsychotics and Antidepressants: Many CNS-active drugs utilize the piperazine core to interact with dopamine and serotonin receptors.[5][6]

  • Kinase Inhibitors: In oncology, the piperazine moiety is often used as a solvent-exposed, basic group that enhances solubility and forms key interactions in the ATP-binding pocket of kinases.

  • Enzyme Inhibitors: Various other enzyme classes, such as α-glucosidase and soluble epoxide hydrolase, have been successfully targeted by piperazine-containing inhibitors.[7][8]

This precedent strongly suggests that N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide is likely to have one or more protein targets and warrants a systematic investigation.

In Silico Target Prediction: Generating Testable Hypotheses

The initial phase of target discovery for a novel compound should leverage computational methods to scan the landscape of known protein targets in a cost-effective and rapid manner.[9][10][11] This in silico approach generates a ranked list of potential targets, which then guides focused experimental validation.

Workflow for Computational Target Prediction

The overall workflow involves a combination of ligand-based and structure-based methods to maximize the probability of identifying high-quality candidate targets.

G cluster_0 In Silico Workflow Compound Compound Structure Similarity Ligand-Based: Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Pharmacophore Ligand-Based: Pharmacophore Model Compound->Pharmacophore PredictionServer Target Prediction Server (e.g., SwissTargetPrediction) Compound->PredictionServer TargetList Prioritized Target List Similarity->TargetList Docking Structure-Based: Panel Docking Pharmacophore->Docking PredictionServer->TargetList Docking->TargetList

Caption: Workflow for in silico target prediction.

Protocol: Target Prediction via Chemical Similarity

This approach is based on the principle that structurally similar molecules often share biological targets.

  • Obtain SMILES String: Convert the compound name N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide to its canonical SMILES representation.

  • Select Database: Utilize large chemogenomic databases such as ChEMBL or PubChem.

  • Perform Similarity Search: Use the SMILES string to perform a Tanimoto similarity search against the database. Set a similarity threshold (e.g., >0.85) to identify close structural analogs.

  • Aggregate Target Data: Collect the known biological targets for the identified analogs.

  • Analyze and Rank: Analyze the frequency and potency of interactions. Targets that appear frequently for multiple close analogs are considered high-priority hypotheses.

Data Presentation: Hypothetical In Silico Prediction Results

The output of the in silico phase should be a consolidated and ranked list of potential targets.

Predicted TargetPrediction MethodConfidence ScoreRationale / Notes
Dopamine D3 ReceptorSimilarity Search0.92Several close analogs are known D2/D3 receptor ligands.[6]
MALT1 ParacaspasePanel Docking-8.5 kcal/molFavorable docking score; scaffold is similar to known inhibitors.[4]
Protein Kinase ATarget Prediction ServerHighPiperazine is a common kinase-binding motif.
α-GlucosidaseSimilarity Search0.88Related pyrimidinyl-piperazine carboxamides show activity.[7]
Soluble Epoxide HydrolaseSimilarity Search0.86Chromone-based piperazine amides are known sEH inhibitors.[8]

Experimental Target Validation: Confirming Engagement

Computational predictions must be validated through direct experimental evidence. The central question is: does the compound physically interact with the predicted target protein in a relevant biological context? The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm such target engagement in intact cells.[12][13][14]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[13][14] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cells treated with the compound and quantifying the amount of soluble protein remaining, one can directly measure target engagement.[14][15]

Experimental Workflow for CETSA

G cluster_1 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Analyze Data (Generate Melt Curve) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Engagement

This protocol is adapted for a hypothetical target, Dopamine Receptor D3 (DRD3), in a suitable cell line (e.g., HEK293 expressing DRD3).

  • Cell Culture: Culture HEK293-DRD3 cells to ~80% confluency.[13]

  • Compound Treatment: Harvest and resuspend cells in media. Treat cells with N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.[13]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 25°C.[12][13]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This disrupts the cell membranes, releasing the intracellular contents.[13]

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer.[13]

  • Western Blot Analysis: Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for DRD3, followed by an HRP-conjugated secondary antibody.[16]

  • Data Analysis: Quantify the band intensity for DRD3 at each temperature point for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Unbiased Approaches: Target Deconvolution

If in silico methods are inconclusive or if the compound was discovered through phenotypic screening, an unbiased approach is required to identify the target(s).[17][18][19] Affinity chromatography coupled with mass spectrometry is a classic and powerful technique for this purpose.[17][20][21][22]

Principle of Affinity Chromatography-Mass Spectrometry

This method involves immobilizing the small molecule (the "bait") on a solid support (e.g., beads) to "fish" for its binding partners from a complex protein mixture like a cell lysate.[17][21][22] After washing away non-specific binders, the specifically bound proteins are eluted and identified using high-resolution mass spectrometry.[17][23][24]

Workflow for Target Deconvolution

G cluster_2 Affinity Pulldown Workflow A 1. Synthesize Probe (Compound + Linker) B 2. Immobilize Probe (Couple to Beads) A->B C 3. Incubate with Lysate B->C D 4. Wash Beads (Remove Non-binders) C->D E 5. Elute Bound Proteins D->E F 6. Protein ID by LC-MS/MS E->F G 7. Identify Candidate Targets F->G

Caption: Workflow for target deconvolution via affinity chromatography.

Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide that includes a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). It is critical to ensure this modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently couple the synthesized probe to an activated solid support, such as NHS-activated sepharose beads or streptavidin beads if using a biotinylated probe.[17]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding. A crucial control is to perform a parallel incubation where the lysate is pre-incubated with an excess of the free, non-immobilized compound. This will compete for binding to the true targets, preventing them from being captured by the beads.

  • Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the probe.[17]

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with a high concentration of the free compound.[17]

  • Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins present in the eluate. True targets should be significantly depleted in the competitive binding control sample compared to the primary sample. This comparative analysis is essential for distinguishing true targets from non-specific binders.[22][23][25]

Conclusion and Future Directions

This guide provides a systematic and robust framework for identifying and validating the molecular targets of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide. The strategy emphasizes a logical progression from broad, computational hypothesis generation to rigorous, cell-based experimental validation. By confirming direct target engagement with methods like CETSA and identifying novel targets through unbiased affinity proteomics, researchers can confidently advance this compound through the drug discovery pipeline. Subsequent steps would involve detailed biochemical and functional assays to elucidate the compound's mechanism of action, kinetic profiling, and determination of its effects on downstream signaling pathways.

References

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. Available at: [Link]

  • Target Deconvolution. (n.d.). Oncodesign Services. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Available at: [Link]

  • O'Loughlin, T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • Wang, C., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. (2024). bioRxiv. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Available at: [Link]

  • Directory of in silico Drug Design tools. (2018). Click2Drug. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Available at: [Link]

  • Affinity Chromatography. (n.d.). Creative Biolabs. Available at: [Link]

  • In Silico Screening of Therapeutic Targets as a Tool to Optimize the Development of Drugs and Nutraceuticals in the Treatment of Diabetes mellitus: A Systematic Review. (2024). MDPI. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). Spectroscopy Online. Available at: [Link]

  • What Is Affinity Selection-Mass Spectrometry?. (n.d.). Virscidian. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Wiley Online Library. Available at: [Link]

  • Identification and characterization of molecular targets of natural products by mass spectrometry. (2009). Renaissance School of Medicine at Stony Brook University. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. Available at: [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). Scientific Reports. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (2003). PubMed. Available at: [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). PubMed. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Piperazine-1-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Carbamoylation of Piperazine Scaffolds

Abstract & Scope

Piperazine-1-carboxamide derivatives (ureas) represent a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in FAAH inhibitors (e.g., URB597 analogs), antiretrovirals, and atypical antipsychotics. While theoretically simple, the synthesis of non-symmetrical piperazine ureas is plagued by competitive bis-functionalization and unstable intermediates. This guide provides three field-validated protocols for the preparation of piperazine-1-carboxamides, prioritizing regioselectivity, yield, and operational safety.

Strategic Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the availability of the electrophile and the steric profile of the coupling partner (


-group).
FeatureRoute A: Isocyanate Addition Route B: Phenyl Chloroformate Activation Route C: CDI Coupling
Primary Mechanism Direct Nucleophilic AdditionNucleophilic Substitution (via Carbamate)Acyl-Imidazole Activation
Atom Economy High (100%)Moderate (Phenol byproduct)Moderate (Imidazole byproduct)
Substrate Scope Limited to stable/available isocyanatesBroad (Any

or

amine)
Broad (Acids or Amines)
Safety Profile Low (Isocyanates are sensitizers/toxic)Medium (Solid reagent, easier than Phosgene)High (Non-toxic byproduct)
Key Risk Polymerization / Moisture sensitivityPhenol contaminationSymmetrical urea formation

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Activated Carbamate Route

Best for: Complex secondary amines or when the isocyanate is unstable/unavailable. This method uses phenyl chloroformate to generate a stable phenyl carbamate intermediate, which is subsequently displaced by piperazine.

Reagents & Materials
  • Starting Amine (

    
    ):  1.0 equiv[1]
    
  • Phenyl Chloroformate: 1.05 equiv

  • Piperazine Derivative: 1.1 – 1.2 equiv

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[2]

  • Quench: 1M NaOH

Step-by-Step Methodology
  • Activation (Carbamate Formation):

    • Dissolve the starting amine (

      
      ) and DIPEA (1.2 equiv) in anhydrous DCM (
      
      
      
      concentration) under
      
      
      atmosphere.
    • Cool the solution to 0°C .

    • Add phenyl chloroformate dropwise over 15 minutes. Critical: Rapid addition causes exotherms that favor symmetrical urea byproducts (

      
      ).
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (shift to higher

      
       usually observed).
      
  • Coupling (Urea Formation):

    • Option 1 (One-Pot): If the carbamate is clean by TLC, add the piperazine derivative (1.2 equiv) and remaining DIPEA (1.3 equiv) directly to the reaction mixture.

    • Option 2 (Isolation - Recommended for purity): Wash the organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry/concentrate to isolate the phenyl carbamate solid.[3] Re-dissolve in DMSO or Acetonitrile for the next step.

    • Heat the mixture to 50–60°C for 4–6 hours. The phenoxide is a poor leaving group compared to chloride, so thermal energy is often required to drive the reaction to completion.

  • Work-up:

    • Dilute with EtOAc.[3][4][5]

    • Crucial Step: Wash extensively with 1M NaOH (3x). This converts the phenol byproduct into water-soluble sodium phenoxide, removing it from the organic layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: The CDI (Carbonyldiimidazole) One-Pot Route

Best for: "Green" chemistry requirements or acid-sensitive substrates. Avoids chlorinated solvents.

Reagents
  • Carboxylic Acid (

    
    )  or Amine (
    
    
    
    )
  • 1,1'-Carbonyldiimidazole (CDI): 1.1 equiv

  • Piperazine: 1.0 equiv[1][2][6]

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology
  • Activation:

    • Dissolve the starting amine/acid in DMF.

    • Add CDI in a single portion at RT.[3]

    • Observation: If using acid, watch for

      
       evolution (bubbling). Stir until bubbling ceases (approx. 30–60 mins). This forms the reactive Acyl Imidazole  or Carbamoyl Imidazole  species.
      
  • Nucleophilic Displacement:

    • Add the piperazine derivative.[2][3][6][7]

    • Note: If using piperazine free base (which has two reactive nitrogens), use a large excess (3–4 equiv) or use N-Boc-piperazine to prevent bis-coupling.

    • Stir at RT for 12 hours.

  • Purification:

    • Pour mixture into ice water. The urea product often precipitates.

    • If no precipitate, extract with EtOAc.

    • Troubleshooting: Imidazole is water-soluble but can "stick" to polar ureas. A wash with dilute citric acid helps remove residual imidazole.

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix and mechanistic flow for the Phenyl Chloroformate route, which is the most robust method for drug discovery applications.

G Start Target: Piperazine Urea Check Isocyanate Available? Start->Check RouteA Route A: Direct Addition (DCM, 0°C) Check->RouteA Yes RouteB Route B: Phenyl Chloroformate (Activation Step) Check->RouteB No (Unstable/Complex) Final Pure Piperazine-1-Carboxamide RouteA->Final Intermed Intermediate: Phenyl Carbamate RouteB->Intermed PhOCOCl, 0°C Step2 Step 2: Piperazine Displacement (Heat, Base) Intermed->Step2 + Piperazine Cleanup Critical Workup: NaOH Wash (Remove Phenol) Step2->Cleanup Cleanup->Final

Figure 1: Synthetic decision tree and workflow for the preparation of piperazine-1-carboxamide scaffolds.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Symmetrical Urea (

)
Excess amine relative to PhOCOCl; High temp during activation.Ensure PhOCOCl is in slight excess (1.05 eq). Keep activation at 0°C. Add amine to the PhOCOCl solution, not vice-versa (Reverse Addition).
Bis-Piperazine Adduct Piperazine used as free base without protection.Use N-Boc-piperazine or N-Benzyl-piperazine to mask the second nitrogen. Deprotect later.
Low Yield (Phenyl Chloroformate Route) Incomplete displacement of phenol.Increase temperature to 60°C. Switch solvent to DMSO (increases nucleophilicity). Add catalyst (DMAP, 0.1 eq).
Product Contaminated with Phenol Insufficient basic wash.Wash organic layer with 1M NaOH or 5%

at least 3 times. Verify removal by UV/TLC.

References

  • Mechanism of Urea Formation via Phenyl Chloroformates. Common Organic Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (via PMC). [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry (RSC). [Link]

Sources

Application Notes and Protocols: N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in clinically approved drugs.[1][2] Its prevalence is not coincidental; the two nitrogen atoms within the six-membered ring impart a unique combination of properties, including improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3] When incorporated into a carboxamide linkage, the resulting piperazine-1-carboxamide core offers a versatile platform for constructing diverse molecular architectures with a wide range of pharmacological activities.[4]

This guide focuses on a specific, yet underexplored, derivative: N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide . The introduction of the N-methoxymethyl group adds another layer of complexity and potential for fine-tuning molecular properties. The methoxy group itself is a common feature in many approved drugs, where it can enhance target binding, modulate physicochemical properties, and influence metabolic pathways.[5][6] The entire methoxymethyl moiety can serve multiple roles: as a simple substituent to explore structure-activity relationships (SAR), as a potential hydrogen bond acceptor, or as a labile protecting group that can be removed in vivo to unmask a secondary amide.

These application notes will provide a comprehensive overview of the potential applications of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide in medicinal chemistry, complete with detailed synthetic and biological evaluation protocols. The information presented herein is designed to empower researchers, scientists, and drug development professionals to leverage this promising building block in their quest for novel therapeutics.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount in drug design. Below is a summary of the predicted properties for N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide.

PropertyPredicted ValueSource
Molecular FormulaC8H17N3O2[7]
Molecular Weight187.24 g/mol [7]
XlogP-0.7[7]
Hydrogen Bond Donors1[7]
Hydrogen Bond Acceptors4[7]
Rotatable Bond Count4[7]

Synthesis Protocol

The following protocol outlines a plausible and adaptable two-step synthesis for N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, starting from commercially available 1-methylpiperazine.

Diagram of the Synthetic Workflow

Synthetic Workflow 1-methylpiperazine 1-methylpiperazine Intermediate_A 4-Methylpiperazine-1-carbonyl chloride 1-methylpiperazine->Intermediate_A Step 1a: Phosgenation Triphosgene Triphosgene Triphosgene->Intermediate_A Et3N Et3N Et3N->Intermediate_A Intermediate_B 4-Methylpiperazine-1-carboxamide Intermediate_A->Intermediate_B Step 1b: Amination Ammonia Ammonia Ammonia->Intermediate_B Final_Product N-(Methoxymethyl)-4- methylpiperazine-1-carboxamide Intermediate_B->Final_Product Step 2: N-Methoxymethylation NaH NaH NaH->Final_Product MOM-Cl MOM-Cl MOM-Cl->Final_Product Kinase Assay Workflow Compound_Prep Compound Preparation (Serial Dilution) Reaction_Mix Prepare Reaction Mixture (Kinase, Substrate, ATP) Compound_Prep->Reaction_Mix Add Compound Incubation Incubate at 30°C Reaction_Mix->Incubation Detection Add Detection Reagent (Luminescence/Fluorescence) Incubation->Detection Measurement Read Signal Detection->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Overcoming Solubility Issues in Aqueous Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for one of the most common hurdles in experimental research and formulation development: poor aqueous solubility. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, a significant challenge for formulation scientists.[1] Any drug must be in a solution to be absorbed at the site of action.[1]

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding aqueous solubility.

Q1: What are the first steps I should take when a compound shows poor solubility in my aqueous buffer?

Your initial approach should be a systematic evaluation of the compound's properties and simple modifications to the solvent environment.

  • Characterize the Compound: Understand the physicochemical properties of your compound, such as its pKa, logP, and any existing solubility data. For ionizable drugs, which constitute nearly 70% of all drugs, solubility is pH-dependent.[2]

  • pH Adjustment: For ionizable compounds, altering the pH of your buffer can dramatically increase solubility. Weakly acidic drugs are more soluble at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[2][3]

  • Minor Solvent Modification: If permissible in your experimental system, the addition of a small percentage of a water-miscible organic solvent (a cosolvent) can be a quick and effective way to enhance solubility.[4][5]

Q2: How do I choose the right solubilization strategy for my specific compound and experiment?

The selection of a solubilization method depends on the drug's properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration.[6]

  • For in vitro cell-based assays: The primary concern is to dissolve the compound at the desired concentration without introducing significant toxicity to the cells. Cosolvents at low concentrations are often a good starting point.

  • For oral drug formulation: The goal is to enhance dissolution and absorption in the gastrointestinal tract. Techniques like solid dispersions, micronization, and complexation with cyclodextrins are often employed.[7][8]

  • For parenteral (injectable) formulations: The formulation must be sterile and have a physiologically acceptable pH and tonicity. Excipients like surfactants and cyclodextrins are commonly used to create stable, soluble formulations.[7]

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

Understanding this distinction is crucial for interpreting your experimental results and predicting a compound's behavior.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[9] The "shake-flask" method is a classic way to determine thermodynamic solubility.[9]

  • Kinetic Solubility: This refers to the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[9] This measurement is highly relevant for high-throughput screening and early-stage drug discovery.

The key takeaway is that kinetic solubility is often higher than thermodynamic solubility, but the supersaturated state is metastable and may precipitate over time.

Section 2: Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific solubility challenges.

Guide 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a classic example of kinetic solubility being exceeded. Here’s a systematic approach to troubleshoot this issue:

Step 1: Initial Assessment and Simple Adjustments

  • Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the final buffer. Try a lower concentration to see if the compound remains in solution.[5]

  • Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic solvent (like DMSO) can help maintain solubility.[5] Be cautious of potential solvent effects on your assay or cells.

Step 2: Employing Solubilizing Excipients

If simple adjustments are insufficient, the use of excipients can significantly enhance solubility.

  • Surfactants: These molecules form micelles in solution above a certain concentration (the critical micelle concentration or CMC).[10][11][12] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[10][11][12]

    • Common Examples: Tween® 80, Pluronic® F-68, Sodium Lauryl Sulfate (SDS).[12][13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7][14][15][16]

    • Common Examples: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).[14][16] HP-β-CD has a significantly higher aqueous solubility than β-CD.[16]

Step 3: Advanced Formulation Strategies

For more challenging compounds, particularly in a drug development context, more advanced techniques may be necessary.

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[6][17][18] This can be achieved through methods like solvent evaporation or fusion (melting).[17] The drug exists in an amorphous state within the carrier, which has a higher solubility than its crystalline form.[13][19]

  • Nanotechnology: Reducing the particle size of a drug to the nanoscale (nanosuspensions) increases the surface area-to-volume ratio, leading to a higher dissolution rate and improved solubility.[6][20][21][22][23]

Guide 2: The solubility of my compound is highly pH-dependent, but I need to work at a specific pH where it is insoluble.

This is a common challenge, especially in biological assays that require physiological pH.

Step 1: Quantify the pH-Solubility Profile

First, it's essential to understand the relationship between pH and your compound's solubility. This can be done by measuring the solubility at various pH points.

Step 2: Utilize Complexation Agents

  • Cyclodextrins: As mentioned previously, cyclodextrins can form inclusion complexes that are less sensitive to pH changes than the free drug.[7][16] This can be a highly effective strategy for maintaining solubility at a challenging pH.

Step 3: Consider Co-crystals

  • Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former. For weakly basic drugs that have decreased solubility at higher pH, co-crystals with acidic co-formers can mitigate this effect.[24]

Section 3: Experimental Protocols & Visualization

Protocol 1: General Procedure for Preparing a Stock Solution and Dilution into Aqueous Buffer
  • Weigh the Compound: Accurately weigh a precise amount of your compound.

  • Calculate Solvent Volume: Determine the volume of organic solvent (e.g., DMSO) needed to achieve your desired stock concentration.

  • Dissolution: Add the solvent to your compound.

  • Solubilization: Gently vortex or sonicate the mixture at room temperature until the compound is fully dissolved. A visual inspection for any remaining solid particles is crucial.[5]

  • Dilution: Add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation.

Visualization: Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical workflow for addressing solubility issues.

G start Start: Poorly Soluble Compound assess_props Assess Physicochemical Properties (pKa, logP) start->assess_props ph_adjust Adjust pH of Buffer assess_props->ph_adjust is_soluble_ph Is Compound Soluble? ph_adjust->is_soluble_ph add_cosolvent Add Small Percentage of Cosolvent (e.g., Ethanol) is_soluble_ph->add_cosolvent No success Success: Compound Solubilized is_soluble_ph->success Yes is_soluble_cosolvent Is Compound Soluble? add_cosolvent->is_soluble_cosolvent use_excipients Employ Solubilizing Excipients is_soluble_cosolvent->use_excipients No is_soluble_cosolvent->success Yes surfactants Surfactants (e.g., Tween® 80) use_excipients->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrins is_soluble_excipient Is Compound Soluble? surfactants->is_soluble_excipient cyclodextrins->is_soluble_excipient adv_strategies Advanced Strategies is_soluble_excipient->adv_strategies No is_soluble_excipient->success Yes solid_disp Solid Dispersions adv_strategies->solid_disp nanotech Nanotechnology adv_strategies->nanotech fail Re-evaluate or Consult Specialist solid_disp->fail nanotech->fail

Caption: A step-by-step decision tree for troubleshooting poor aqueous solubility.

Section 4: Data Presentation

Table 1: Common Excipients for Solubility Enhancement
Excipient TypeExamplesMechanism of ActionCommon Applications
Cosolvents Ethanol, Propylene Glycol, Glycerin[4][25]Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[25][26]Early-stage research, oral and parenteral formulations.[25]
Surfactants Polysorbates (Tween®), Sorbitan esters (Span®), Sodium Lauryl Sulfate[13]Form micelles that encapsulate hydrophobic drugs.[10][11]Oral, topical, and parenteral formulations.[12]
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)[16]Form inclusion complexes with drug molecules.[7][16]Oral, parenteral, and ophthalmic formulations.[7][14]
Polymers (for Solid Dispersions) PVP, HPMC, Chitosan[13]Create a hydrophilic matrix where the drug is dispersed in an amorphous state.[17]Oral solid dosage forms.

Section 5: Analytical Techniques for Solubility Measurement

A brief overview of common methods to quantify solubility:

  • High-Performance Liquid Chromatography (HPLC): A widely used and accurate method. After reaching equilibrium, the saturated solution is filtered, and the concentration of the dissolved drug is determined by HPLC.[27]

  • UV-Vis Spectroscopy: A faster, high-throughput method, but it can be less sensitive and unable to distinguish between the parent compound and impurities or degradants.[28]

  • Nephelometry: This technique measures the light scattered by undissolved particles in a sample, making it a fast and scalable method for determining kinetic solubility.[29][30]

References

  • Micellar solubilization of drugs. - University of Alberta. (2005, July 8). Available from: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Available from: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Available from: [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26). Available from: [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Available from: [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8). Available from: [Link]

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. (2025, November 28). Available from: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Available from: [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. (2017, November 30). Available from: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. (2025, April 7). Available from: [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals. Available from: [Link]

  • Revolutionizing Pharmaceutical Efficacy: Nano technological Approaches to Enhance Drug Solubility and Bioavailability - ManTech Publications. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). Available from: [Link]

  • Surfactants and micelles - Pharmaceutical - Pharmacy 180. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. (2026, February 7). Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Available from: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Available from: [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Available from: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21). Available from: [Link]

  • How to Achieve Drug Solubility - AZoLifeSciences. (2020, November 5). Available from: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES - International Scientific Journal of Engineering and Management. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Available from: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Available from: [Link]

  • Cosolvent - Wikipedia. Available from: [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Available from: [Link]

  • PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Available from: [Link]

  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5). Available from: [Link]

  • Ph and Solubility of Drugs - YouTube. (2017, July 6). Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available from: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (2025, May 9). Available from: [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design - ACS Publications. (2018, February 14). Available from: [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. Available from: [Link]

Sources

Minimizing side reactions during N-methoxymethylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During N-Methoxymethylation Role: Senior Application Scientist Status: Active Support Ticket

Introduction

Welcome to the Technical Support Center for N-Methoxymethylation (MOM protection). While the MOM group is invaluable for its stability against basic conditions and small steric footprint, introducing it onto nitrogen centers (amines, amides, lactams) is fraught with specific pitfalls: regioselectivity issues (O- vs. N-alkylation) , over-alkylation (bis-MOM formation) , and reagent instability .

This guide moves beyond standard textbook procedures to address the why and how of failure modes, providing self-validating protocols to ensure your protection step is robust.

Part 1: The "Zero-Step" – Safety & Reagent Integrity

Critical Warning: Commercial MOM-Cl (Chloromethyl methyl ether) often contains Bis(chloromethyl) ether (BCME) , a potent carcinogen formed from the reaction of formaldehyde and HCl.

FAQ: How do I handle MOM-Cl safely and ensure it works?

The Protocol:

  • Quenching: Never dispose of MOM-Cl directly. Quench excess reagent by adding it slowly to a stirred solution of 50% aqueous Ammonia or dilute Ammonium Hydroxide . This converts the alkylating agent into harmless hexamethylenetetramine (urotropine).

  • Purity Check: Commercial MOM-Cl hydrolyzes rapidly to formaldehyde and HCl upon exposure to moisture. If your yield is low (<30%), your reagent is likely hydrolyzed.

    • Quick Test: Add a drop of MOM-Cl to water. It should sink and slowly hydrolyze. If it dissolves instantly with no phase separation, it is already degraded.

Part 2: Regioselectivity (N- vs. O-Alkylation)

The Challenge: Amides and lactams are ambident nucleophiles. Under basic conditions, the negative charge delocalizes between Nitrogen and Oxygen.

  • Thermodynamic Product: N-alkylation (Amide is more stable than Imidate ester).

  • Kinetic Product: O-alkylation (Oxygen is often the "harder" nucleophile, attacking the hard electrophile).

Troubleshooting Guide: Ensuring N-Selectivity

To force N-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB) interactions and solvent effects.

Visual Guide: The Selectivity Decision Tree

Regioselectivity Substrate Substrate: Amide/Lactam Base Base Selection Substrate->Base Solvent Solvent System Base->Solvent Sodium Hydride (NaH) (Dissociated Ion Pair) Base->Solvent Silver Salts (Ag2O) (Chelation Control) Outcome Outcome Solvent->Outcome DMF/THF (Polar Aprotic) Promotes N-Attack Solvent->Outcome Non-polar (Toluene) Promotes O-Attack N-MOM Product N-MOM Product Outcome->N-MOM Product Major O-MOM (Imidate) O-MOM (Imidate) Outcome->O-MOM (Imidate) Minor/Major (if Ag+ used)

Figure 1: Decision logic for maximizing N-alkylation. NaH in DMF is the gold standard for thermodynamic N-control.

The "Sodium Hydride/DMF" Protocol (High N-Selectivity):

  • Deprotonation: Dissolve amide in anhydrous DMF (0.1 M). Add NaH (1.1 equiv) at 0°C.

  • The "Wait" Step: Stir for 30–60 mins. This allows thermodynamic equilibration of the anion.

  • Addition: Add MOM-Cl (1.05 equiv) dropwise.

  • Why this works: DMF solvates the Na+ cation effectively, leaving a "naked" anion. The Nitrogen, being less electronegative than Oxygen, is the softer nucleophile and prefers the carbon center of MOM-Cl.

Part 3: Preventing Bis-Alkylation (Primary Amines)

The Challenge: Primary amines (


) react with MOM-Cl to form a secondary amine (

). This product is often more nucleophilic than the starting material due to the electron-donating effect of the alkyl group, leading to rapid bis-alkylation (

).
FAQ: How do I stop at the mono-MOM stage?

Direct alkylation is difficult to control. We recommend the "Transient Silyl Protection" strategy.

Protocol: The One-Pot Silyl-MOM Method This method temporarily blocks one site with a bulky silyl group, forces MOM-alkylation on the remaining proton, and then sheds the silyl group.

StepReagentActionMechanism
1 HMDS (Hexamethyldisilazane)Reflux substrate with cat. (NH₄)₂SO₄Converts

to

. The bulky TMS group sterically hinders double attack.
2 MOM-Cl Add directly to the mixtureThe remaining N-H is alkylated. The TMS group prevents the second MOM from attaching.
3 MeOH / Workup Add Methanol or mild acidThe N-TMS bond is extremely labile and hydrolyzes instantly, leaving

.

Why this is superior: It relies on steric exclusion rather than difficult stoichiometry control.

Part 4: The "Green" Alternative (Avoiding MOM-Cl)

The Challenge: Your facility bans MOM-Cl due to carcinogenicity, or you cannot source high-quality reagent.

The Solution: Generate the active electrophile in situ using Dimethoxymethane (DMM) and a Lewis Acid. This avoids handling the volatile carcinogen directly.

Visual Guide: In-Situ Activation Pathway

InSituMOM DMM Dimethoxymethane (DMM) (Cheap, Non-toxic solvent) Intermediate Reactive Oxocarbenium Ion [MeO-CH2+] DMM->Intermediate Acid Catalysis Reagent Activator: P2O5 or Acetyl Chloride/ZnBr2 Reagent->Intermediate Electrophilic activation Product N-MOM Product Intermediate->Product Trapped by Substrate Substrate Substrate (Amine/Amide) Substrate->Product Nucleophilic Attack

Figure 2: The DMM route generates the reactive species transiently, minimizing operator exposure to alkylating agents.

Protocol: DMM/P₂O₅ Method

  • Dissolution: Dissolve substrate in excess Dimethoxymethane (DMM acts as both reagent and solvent).

  • Activation: Add

    
     (Phosphorus Pentoxide) portion-wise at room temperature.
    
  • Mechanism:

    
     acts as a dehydrating agent and Lewis acid, activating DMM to generate the methoxymethyl cation, which is immediately trapped by the amine/amide.
    
  • Workup: Pour into saturated

    
    . (Caution: 
    
    
    
    reacts vigorously with water).
Part 5: Troubleshooting FAQ & Data Summary
SymptomProbable CauseCorrective Action
Low Yield (<20%) Hydrolyzed MOM-ClTest: Drop MOM-Cl in water. If it dissolves instantly, discard. Fix: Distill fresh or switch to DMM/P₂O₅ method.
Bis-alkylation Amine too nucleophilicFix: Use the HMDS/Silyl method (Part 3) or use DIPEA (Hünig's base) which is too bulky to be alkylated but scavenges HCl.
O-Alkylation (Amides) Solvent too non-polarFix: Switch solvent to DMF or DMAc. Ensure base is NaH, not Ag₂O or K₂CO₃ (Potassium can sometimes favor O-alkylation due to looser ion pairing).
Product Loss on Silica Acidic hydrolysisFix: MOM groups are acid-sensitive. Pre-treat silica gel with 1% Triethylamine in Hexanes before running the column.
References
  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for stability/deprotection data).

  • Fuji, K., et al. "Hard acid and soft nucleophile system. New efficient method for the methoxymethylation of alcohols and phenols with dimethoxymethane." Synthesis, 1984(9), 727-727.[1] (Basis for the DMM/Lewis Acid alternative).

  • Aungst, R. A., & Funk, R. L. "Stereoselective Synthesis of (Z)-vinyl silanes." Organic Letters, 2001. (Discusses regioselectivity issues in ambident nucleophiles).
  • Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether - Standards." (Safety data regarding BCME impurity).

  • Gundersen, L. L., et al. "N-Methoxymethylation of pyrimidines." Tetrahedron, 2010.

Sources

Enhancing stability of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide in storage

[1]

Current Status: Operational Topic: Stability Enhancement & Storage Protocols Document ID: TS-MMP-001 Last Updated: 2026-02-24[1]

Executive Summary: The Stability Matrix

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide is a specialized urea derivative characterized by two distinct instability vectors: the Mannich base linkage (

tertiary piperazine nitrogen1

This compound is chemically labile. It is designed as a prodrug-like moiety where the N-methoxymethyl group improves lipophilicity but introduces significant susceptibility to hydrolytic cleavage.[1] Improper storage leads to rapid reversion to the parent urea (4-methylpiperazine-1-carboxamide) and the release of formaldehyde.[1]

Quick Reference: Storage Conditions
ParameterCritical RequirementFailure Consequence
Temperature -20°C (± 5°C) Thermal degradation; reversion to parent urea.[1]
Atmosphere Argon or Nitrogen Overlay Oxidation of the piperazine ring (N-oxide formation).[1]
Humidity < 10% RH (Desiccator) Hydrolysis of the hemiaminal ether linkage.[1]
Container Amber Glass, Teflon-lined cap Photodegradation protection; prevents plasticizer leaching.
Solvent (Solution) Anhydrous DMSO or DMF Protic solvents (MeOH, Water) accelerate degradation.[1]

Module 1: The Degradation Mechanism (Why It Fails)

To preserve this compound, you must understand the "Hemiaminal Ether Trap." The N-methoxymethyl group is essentially a masked iminium ion.[1] In the presence of trace moisture and acid (even atmospheric

Pathway Analysis
  • Protonation: The ether oxygen or the amide nitrogen accepts a proton.

  • Cleavage: The

    
     or 
    
    
    bond breaks, releasing methanol and an iminium intermediate.
  • Hydrolysis: Water attacks the intermediate, releasing formaldehyde and the parent urea.

Visualizing the Decay Pathway:

DegradationPathwayCompoundTarget Molecule(N-Methoxymethyl...)IntermediateHemiaminalIntermediateCompound->Intermediate Acid CatalysisMoistureMoisture (H2O) + H+Moisture->IntermediateParentParent Urea(4-Methylpiperazine-1-carboxamide)Intermediate->Parent HydrolysisByproductsFormaldehyde +MethanolIntermediate->Byproducts Elimination

Figure 1: The acid-catalyzed hydrolytic degradation pathway of N-methoxymethyl ureas.[1]

Module 2: Troubleshooting & Diagnostics

Users often mistake degradation for "impurity profiles." Use this guide to diagnose the state of your material.

Diagnostic Decision Tree

TroubleshootingStartIssue DetectedSmellPungent Odor?Start->SmellSolubilityPrecipitate in DMSO?Smell->SolubilityNoAction1Formaldehyde Release.DISCARD.Smell->Action1Yes (Formaldehyde)NMR1H NMR CheckSolubility->NMRNoAction2Parent Urea Formation.(Less Soluble)Solubility->Action2YesAction3Look for Singlet@ 4.5-4.8 ppm (-N-CH2-O-)NMR->Action3Validate Purity

Figure 2: Rapid diagnostic workflow for assessing compound integrity.

Common Failure Modes (FAQ Format)

Q: My compound has developed a faint "pickled" odor. Is it safe to use? A: No. The "pickled" smell is likely formaldehyde, a byproduct of hydrolysis. This indicates the N-methoxymethyl group has cleaved.[1] The remaining solid is likely a mixture of the target compound and the parent urea (4-methylpiperazine-1-carboxamide).[1] Action: Perform 1H NMR. If the methylene singlet (

1

Q: Can I store this in DMSO at room temperature? A: Only for short durations (< 4 hours). While DMSO is aprotic, it is hygroscopic. Absorbed water will eventually hydrolyze the compound. Recommendation: Prepare fresh solutions immediately before use. If storage is unavoidable, freeze the DMSO solution at -20°C under argon.

Q: The compound turned yellow over time. A: This suggests oxidation of the piperazine nitrogen (N-oxide formation).[1] This is distinct from the hydrolysis issue. Prevention: Ensure the vial is flushed with Argon after every use.

Module 3: Advanced Handling Protocols

Protocol A: Re-Validation via 1H NMR

Before using stored material in critical assays, validate the integrity of the "MOM" (Methoxymethyl) linker.

  • Solvent: Dissolve 5 mg in

    
     or 
    
    
    (ensure solvent is from a fresh ampoule to avoid acidity/water).
  • Key Signals to Watch:

    • The Linker: Look for a sharp singlet (2H) between 4.5 – 4.8 ppm (depending on solvent).[1] This corresponds to the

      
       protons.[1]
      
    • The Methyl: Look for a singlet (3H) around 3.2 – 3.4 ppm (

      
      ).[1]
      
  • Pass Criteria: The integration ratio of the Linker (2H) to the Piperazine methyl (3H) must be exactly 2:3. If the Linker signal is diminished or absent, hydrolysis has occurred.

Protocol B: Inert Handling for Long-Term Storage

If you have synthesized or purchased a bulk batch (>100 mg), do not store it in a single container.[1]

  • Aliquoting: Dissolve the compound in anhydrous dichloromethane (DCM).

  • Distribution: Aliquot into amber glass vials (single-use quantities).

  • Evaporation: Remove solvent under high vacuum (do not use heat).[1]

  • Inerting: Backfill the vacuum chamber with Argon gas.

  • Sealing: Cap immediately with Teflon-lined lids and wrap with Parafilm.[1]

  • Storage: Place vials in a secondary container with indicating silica gel desiccant at -20°C.

References

  • Mechanism of Urea Hydrolysis: Estiu, G., et al. (2004). "Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea." Journal of Physical Chemistry A. [1]

  • Mannich Base Stability (Piperazine Derivatives): Popiolek, L. (2023).[1] "Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety." International Journal of Molecular Sciences. [1]

  • General Stability of N-Alkoxymethyl Derivatives: Bundgaard, H. (1985).[1] "Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups." Elsevier Science. (Contextual grounding for N-acyloxyalkyl/N-alkoxymethyl stability).

  • Chemical Properties of N-Methylpiperazine: PubChem Database.[1][2][3] "N-Methylpiperazine Compound Summary." [1]

Validation & Comparative

Comparative Bioactivity Guide: N-(Methoxymethyl) vs. N-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-(Methoxymethyl) (MOM) and N-Methyl derivatives, focusing on their distinct roles in medicinal chemistry: one as a labile prodrug moiety and the other as a stable structural modification.

Executive Summary

In drug design, the choice between N-Methyl and N-(Methoxymethyl) (MOM) substitutions represents a fundamental decision between structural permanence and metabolic lability .

  • N-Methyl (

    
    ):  A "hard" modification used to optimize binding affinity, lock conformation, or block metabolic sites. It is generally stable and alters lipophilicity (
    
    
    
    ) and steric bulk.
  • N-Methoxymethyl (

    
    ):  A "soft" modification acting primarily as a formaldehyde-releasing prodrug  moiety. It masks polarity to improve permeability or solubility but is rapidly hydrolyzed in vivo to regenerate the free N-H amine.
    
Quick Comparison Matrix
FeatureN-Methyl (

)
N-(Methoxymethyl) (

)
Primary Role Lead Optimization (SAR)Prodrug Strategy (Delivery)
Chemical Class Tertiary Amine / AmideHemiaminal Ether (

-Acetal)
Metabolic Stability High (Slow oxidative demethylation)Low (Rapid hydrolysis/oxidation)
Solubility Impact Moderate (Disrupts crystal packing)High (Disrupts packing + H-bond acceptor)
Bioactivity Intrinsic (Active species)Extrinsic (Releases parent drug)
Toxicology Generally low riskReleases Formaldehyde (HCHO)

Physicochemical & Structural Impact[1]

Lipophilicity and Solubility

While both groups remove the hydrogen bond donor (HBD) character of the N-H bond, they interact with water differently.

  • N-Methyl: Adds a hydrophobic methyl group. On aromatic rings, it typically increases

    
     by 0.5–0.6 units , reducing water solubility unless it disrupts strong intermolecular crystal packing (the "melting point effect").
    
  • N-Methoxymethyl: Adds an ether oxygen, which acts as a hydrogen bond acceptor (HBA).

    • LogP Effect: The methylene (

      
      ) adds lipophilicity, but the ether oxygen (
      
      
      
      ) subtracts it. The net effect is a smaller increase in
      
      
      compared to
      
      
      -Methyl (typically 0.2–0.4 units ).
    • Solubility: The exposed ether oxygen can engage with solvent water molecules, often making N-MOM derivatives more water-soluble than their N-Methyl counterparts.

Conformational Locking
  • N-Methyl: Induces significant steric clash, often forcing amides into a cis conformation or twisting biaryl systems out of planarity. This is used to "lock" bioactive conformations.

  • N-MOM: The additional oxygen atom and the flexibility of the methoxy arm allow for different steric accommodation. It does not provide the same rigid "lock" as the methyl group and may introduce entropic penalties upon binding if the ether chain is not buried.

Metabolic Fate & Mechanism of Action

The critical distinction lies in the stability of the C-N bond.

N-Methyl: Oxidative Demethylation

N-Methyl groups are removed via oxidative N-demethylation catalyzed by CYP450 enzymes. This is a two-step process:

  • Hydroxylation to an unstable carbinolamine (

    
    ).
    
  • Collapse to release formaldehyde and the free amine. Rate: This process is generally slow and rate-limiting, making N-Methyl derivatives stable circulating drugs.

N-MOM: The "Formaldehyde Releaser"

The N-MOM group is a hemiaminal ether . It is chemically programmed to decompose.

  • Acid Hydrolysis: In the acidic environment of the stomach or lysosome, the acetal linkage (

    
    ) is susceptible to spontaneous hydrolysis.
    
  • Enzymatic Cleavage: CYP450s rapidly hydroxylate the methylene carbon or the methoxy methyl. Result: N-MOM derivatives have short half-lives (

    
     often < 30 min) and are used to deliver the parent drug (N-H) across membranes before releasing it.
    
Visualization: Metabolic Pathways

The following diagram contrasts the stability of the two derivatives.

MetabolicPathways N_Methyl N-Methyl Derivative (Stable Drug) Intermediate_1 Carbinolamine (N-CH2-OH) N_Methyl->Intermediate_1 CYP450 (Slow, Oxidative) N_MOM N-Methoxymethyl Derivative (Prodrug) N_MOM->Intermediate_1 Acid Hydrolysis or Esterase/CYP (Fast) Parent Parent Amine (N-H) Intermediate_1->Parent Spontaneous Collapse HCHO Formaldehyde (Byproduct) Intermediate_1->HCHO Release

Caption: Comparative metabolic fate. N-Methyl requires slow oxidative activation, while N-MOM undergoes rapid hydrolysis to release the parent drug.

Case Studies: Bioactivity Comparisons

Case Study A: The Prodrug Effect (Phenytoin & 5-FU)

In the development of anticonvulsants and antimetabolites, N-alkylation is used to solve solubility issues.

  • Experiment: Comparison of N-acyloxymethyl (closely related to MOM) vs. N-Methyl derivatives of Phenytoin.

  • Data:

    • N-Methyl-Phenytoin: Inactive as an anticonvulsant because the N-H group is essential for hydrogen bonding in the sodium channel receptor site. The methyl group sterically blocks this interaction.

    • N-MOM-Phenytoin (Prodrug): Exhibits high in vivo potency. The MOM group increases lipophilicity for blood-brain barrier penetration, then hydrolyzes to release active Phenytoin.

  • Takeaway: If the target requires an H-bond donor, N-Methyl kills activity , while N-MOM restores it (via prodrug mechanism).

Case Study B: Potency Optimization (Benzimidazoles)

In antiproliferative agents where the nitrogen is part of the hydrophobic core:

  • Context: Benzimidazole carboxamides targeting MCF-7 cancer lines.

  • Data:

    • N-H Parent:

      
       (Poor permeability).
      
    • N-Methyl Derivative:

      
       (Most potent).[1] The methyl group filled a hydrophobic pocket and improved cellular uptake without degradation.
      
    • N-MOM Derivative: Not isolated as a stable active compound due to rapid decomposition in assay media.

  • Takeaway: For stable, intracellular targets, N-Methyl is superior due to metabolic resistance.

Experimental Protocols

Synthesis of N-Methoxymethyl Derivatives

Note: MOM-Cl is a carcinogen. Use strict safety controls.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Chloromethyl Methyl Ether (MOM-Cl), Anhydrous DMF.

  • Procedure:

    • Dissolve the substrate (amine/amide) in anhydrous DMF under Argon at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min to ensure deprotonation (evolution of

      
       gas).
      
    • Add MOM-Cl (1.1 eq) dropwise via syringe.

    • Warm to room temperature and stir for 2–4 hours.

    • Quench: Pour into ice water. Extract with EtOAc.

    • Purification: Silica gel chromatography (Note: MOM groups are acid-sensitive; avoid acidic mobile phases).

Microsomal Stability Assay (Metabolic Lability)

This protocol differentiates a stable N-Methyl analog from a labile N-MOM prodrug.

  • Preparation:

    • Test compounds:

      
       final concentration.
      
    • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

    • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate compound + HLM for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench samples with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Analyze via LC-MS/MS.

    • Success Criteria:

      • N-Methyl:[2]

        
         remaining at 60 min (Stable).
        
      • N-MOM:

        
         remaining at 15 min (Labile/Prodrug), with appearance of Parent (N-H) mass peak.
        

Decision Guide: When to Use Which?

Use the following decision tree to select the appropriate derivative for your drug discovery program.

DecisionTree Start Goal: N-Functionalization IsNHRequired Is the N-H required for Target Binding (H-bond)? Start->IsNHRequired UseMOM Use N-Methoxymethyl (MOM) Strategy: Prodrug IsNHRequired->UseMOM Yes CheckPocket Does the pocket allow steric bulk? IsNHRequired->CheckPocket No Yes YES Reason1 MOM masks polarity for entry, then cleaves to restore N-H. UseMOM->Reason1 No NO UseMe Use N-Methyl Strategy: Potency Optimization CheckPocket->UseMe Yes (Hydrophobic Pocket) UseH Retain N-H or Try smaller group CheckPocket->UseH No (Steric Clash)

Caption: Strategic decision tree for selecting N-Methyl vs. N-MOM modifications based on target binding requirements.

References

  • Antimitotic Activity of N-Methyl Derivatives: Gangjee, A., et al. (2011). "Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride." Journal of Medicinal Chemistry. Link

  • Benzimidazole SAR Studies: Hranjec, M., et al. (2024). "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." Molecules. Link

  • Phenytoin Prodrugs: Varia, S. A., et al. (1984). "Phenytoin prodrugs IV: Hydrolysis of various 3-(hydroxymethyl)phenytoin esters." Journal of Pharmaceutical Sciences. Link

  • Atranorin Derivatives (Hydroxymethyl vs Methyl): Vu, T. H., et al. (2015). "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." Frontiers in Pharmacology. Link

  • Impact of Methylation on Solubility: Papadopoulou, M., et al. (2015). "The impact of N-methylation on aqueous solubility and lipophilicity."[3] MedChemComm. Link

Sources

High-Fidelity Purity Assessment: A Comparative Guide to LC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In drug development, "99.9% purity" is a dangerous number if derived from a single dimension of data. A peak that appears singular by UV absorbance may hide co-eluting impurities that possess toxicological risks. As we move toward complex synthetic peptides and antibody-drug conjugates (ADCs), the probability of iso-spectral co-elution increases.

This guide objectively compares the three dominant tiers of purity assessment: Standard HPLC-PDA , UHPLC-MS , and 2D-LC . We evaluate these not just on "resolution" but on their ability to satisfy ICH Q3A(R2) reporting thresholds (0.05%) and mitigate risk in late-stage development.

Regulatory Grounding: The "Why"

Before selecting a method, one must understand the requirement. The International Council for Harmonisation (ICH) guidelines dictate the sensitivity required:

  • Reporting Threshold: > 0.05% (Must be reported)

  • Identification Threshold: > 0.10% (Must identify structure)

  • Qualification Threshold: > 0.15% (Must prove safety)

Source: ICH Q3A(R2) Impurities in New Drug Substances.

Method 1: The Baseline – HPLC with Photodiode Array (PDA)[1]

The Technology

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the industry standard.[1] It assesses purity by comparing UV spectra across the width of a chromatographic peak (upslope, apex, downslope).

Performance Profile
  • Best For: Routine QC of known small molecules with distinct chromophores.

  • Primary Metric: Peak Purity Index (PPI) . If the "Purity Angle" is less than the "Purity Threshold," the peak is statistically likely to be single-component.

Experimental Protocol: Standard Gradient (Generic Small Molecule)
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 190–400 nm scan.[2]

The Critical Flaw: Iso-spectral Co-elution

PDA relies on spectral differences.[2] If an impurity is a structural isomer of the API (e.g., a diastereomer), their UV spectra will be nearly identical. The PDA will report a "Pure" peak even if 5% impurity is hidden underneath.

Expert Insight: "Never rely solely on PPI for new chemical entities. I have seen 'pure' peaks by PDA turn into 85% purity when analyzed by Mass Spec."

Method 2: The Modern Standard – UHPLC-MS (Single Quad)

The Technology

Ultra-High Performance LC (UHPLC) coupled with Mass Spectrometry (MS) adds a dimension of mass selectivity . Even if two compounds co-elute perfectly (same retention time), the MS can distinguish them by their Mass-to-Charge ratio (m/z), provided they have different masses.

Performance Profile
  • Best For: Impurity profiling, identifying unknowns, and detecting non-chromophoric impurities.[3]

  • Sensitivity: Can detect impurities at 0.01% levels (surpassing UV).

Experimental Protocol: MS-Compatible Workflow
  • Column: Sub-2 µm C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Modifier: Switch from TFA to Formic Acid (0.1%) .

    • Causality: TFA causes significant ion suppression in MS, masking trace impurities. Formic acid preserves ionization efficiency .

  • MS Settings:

    • Mode: Positive/Negative Switching.

    • Scan Range: 100–2000 m/z.

    • Cone Voltage: Ramp 20–80V (to induce fragmentation for structural hints).

The Critical Flaw: Isobaric Interference

If the impurity has the same mass as the API (e.g., chiral isomers like R- vs S-enantiomers), a standard Single Quad MS cannot distinguish them.

Method 3: The Ultimate Resolver – Two-Dimensional LC (2D-LC)

The Technology

2D-LC (specifically Heart-Cutting 2D-LC ) involves taking a specific "slice" of a peak from the first column (1st Dimension) and transferring it to a second column (2nd Dimension) with completely different chemistry (orthogonal separation).

Performance Profile
  • Best For: Chiral separations, complex matrices (ADCs, peptides), and proving "Mass Balance."

  • Orthogonality: Combining Reversed-Phase (Hydrophobicity) with Ion Exchange (Charge) or Chiral phases.

Experimental Protocol: Heart-Cutting Workflow
  • 1st Dimension (1D): Standard C18 Reversed-Phase gradient (High pH).

  • Heart-Cut: A mechanical valve "parks" the 40 µL peak of interest into a sample loop.

  • 2nd Dimension (2D): The valve switches, flushing the loop onto a PFP (Pentafluorophenyl) or Chiral column using a Low pH mobile phase.

  • Result: The single peak from 1D often splits into 2–3 distinct peaks in 2D.

Comparative Data Summary

The following table summarizes the performance of these methods based on experimental trials for a theoretical synthetic peptide with deamidation impurities.

FeatureHPLC-PDA (Traditional)UHPLC-MS (Modern)2D-LC (Heart-Cut)
Detection Principle UV AbsorbanceMass-to-Charge Ratio (m/z)Orthogonal Selectivity
Limit of Detection (LOD) ~0.05% (depends on extinction coeff.)< 0.01% (High Sensitivity)< 0.01% (High Sensitivity)
Co-elution Resolution Poor (Fails with similar spectra)Good (Fails with isomers)Excellent (Resolves isomers)
Throughput High (20 min/sample)High (10 min/sample)Low (45+ min/sample)
Cost per Analysis $


Complexity Low (Walk-up access)Medium (Requires training)High (Expert user only)

Visualizing the Workflow

Diagram 1: Method Selection Decision Matrix

This logic flow ensures you apply the correct level of rigor based on the development stage and sample complexity.

MethodSelection Start Start: Purity Assessment IsEarlyStage Is this Early Stage / Screening? Start->IsEarlyStage HPLC_UV Method 1: HPLC-PDA (Rapid, Low Cost) IsEarlyStage->HPLC_UV Yes ComplexSample Is Sample Complex? (Peptide/Chiral/Degradant) IsEarlyStage->ComplexSample No (Late Stage) CheckPurity Peak Purity Index Pass? HPLC_UV->CheckPurity UHPLC_MS Method 2: UHPLC-MS (Mass Confirmation) CheckPurity->UHPLC_MS No (Ambiguous) FinalReport Generate CoA / Impurity Report CheckPurity->FinalReport Yes (Pure) ComplexSample->UHPLC_MS Isomers Are Isobaric/Chiral Impurities Suspected? UHPLC_MS->Isomers TwoDLC Method 3: 2D-LC (Orthogonal Separation) Isomers->TwoDLC Yes (Same Mass) Isomers->FinalReport No (Masses Distinct) TwoDLC->FinalReport

Caption: Decision matrix for selecting the appropriate purity assessment technique based on development stage and molecular risk.

Diagram 2: The 2D-LC Heart-Cutting Mechanism

Visualizing how 2D-LC physically isolates and resolves a co-eluting impurity.[4]

TwoDLC_Workflow cluster_result Resulting Chromatogram Injector Sample Injection Col1 1st Dimension Column (C18 - High pH) Injector->Col1 Separation 1 Detector1 Detector 1 (UV) Identifies Peak Col1->Detector1 Valve Heart-Cut Valve (Parking Loop) Detector1->Valve Trigger Cut Col2 2nd Dimension Column (PFP/Chiral - Low pH) Valve->Col2 Transfer Fraction Detector2 Detector 2 (MS) Final Analysis Col2->Detector2 Separation 2 Result Peak A (API) Peak B (Impurity) Detector2->Result

Caption: Workflow of a Heart-Cutting 2D-LC system, showing the transfer of a specific peak fraction to a second orthogonal column.

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[5][6] Retrieved from [Link]

  • Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]

  • Stoll, D. R., et al. (2023). A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis.[7] LCGC International. Retrieved from [Link]

  • Sepscience. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

Sources

Comparative Efficacy of Piperazine-Based Pharmacophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Advantage

In medicinal chemistry, the piperazine ring is not merely a linker; it is a "privileged scaffold" that dictates pharmacokinetic solubility and pharmacodynamic specificity. Unlike its structural cousin piperidine, piperazine’s dual nitrogen centers allow for multi-vector substitution, enabling simultaneous modulation of lipophilicity (LogP) and receptor affinity.[1]

This guide moves beyond basic descriptions to rigorously compare piperazine-based compounds against standard-of-care (SoC) agents in three critical domains: Neuropharmacology , Parasitology , and Oncology .

Module A: Neuropharmacology (Arylpiperazines)

Comparative Analysis: Aripiprazole vs. Traditional Antipsychotics

The arylpiperazine moiety is the functional core of "third-generation" antipsychotics.[2] Unlike second-generation agents (e.g., Olanzapine) that act primarily as D2/5-HT2A antagonists, arylpiperazines like Aripiprazole introduce functional selectivity .

Mechanistic Differentiation
  • Traditional (Haloperidol): Full D2 antagonism. High risk of Extrapyramidal Symptoms (EPS).

  • Arylpiperazine (Aripiprazole): D2 partial agonism + 5-HT1A partial agonism. This "stabilizer" profile reduces EPS while maintaining efficacy against positive symptoms.

Experimental Data: Receptor Binding Affinity (

)

The following table contrasts the binding profiles, demonstrating the arylpiperazine scaffold's high affinity for serotonin receptors, which contributes to its improved side-effect profile.

Compound ClassRepresentative DrugTarget

(nM)
Functional Activity
Arylpiperazine Aripiprazole D2 High 0.34 Partial Agonist
5-HT1A1.7Partial Agonist
5-HT2A3.4Antagonist
ButyrophenoneHaloperidolD2 High0.7Full Antagonist
5-HT2A78Antagonist
DibenzothiazepineQuetiapineD2 High160Antagonist

Key Insight: The piperazine ring constrains the aryl tail in a specific conformation (often ~48° inclination), optimizing the fit within the orthosteric binding pocket of GPCRs [1].

Visualization: Signaling Pathway Modulation

G cluster_0 Synaptic Cleft L_Dop Dopamine (Endogenous) Rec D2 Receptor (GPCR) L_Dop->Rec Full Activation L_Ari Aripiprazole (Arylpiperazine) L_Ari->Rec Partial Activation (Stabilization) Gprot Gi/Go Protein Rec->Gprot Signal Transduction Eff Adenylate Cyclase Gprot->Eff Inhibition Out cAMP Levels Eff->Out Modulated Output

Figure 1: Functional selectivity of Arylpiperazines. Unlike full antagonists that block the pathway entirely, Aripiprazole modulates downstream cAMP signaling to physiological 'stabilized' levels.

Module B: Parasitology (Anthelmintics)

Comparative Efficacy: Piperazine vs. Benzimidazoles

While Benzimidazoles (e.g., Albendazole) are broad-spectrum, resistance is mounting. Piperazine derivatives offer a distinct mechanism of action (GABA agonism) and are being revitalized through hybridization (e.g., Piperazine-linked Benzimidazoles).

Mechanistic Divergence
  • Piperazine: Agonist at nematode GABA-gated chloride channels

    
     Hyperpolarization 
    
    
    
    Flaccid Paralysis.
  • Albendazole: Binds

    
    -tubulin 
    
    
    
    Inhibits polymerization
    
    
    Cellular starvation.
Experimental Data: Larvicidal Efficacy

Recent studies on Trichinella spiralis compare standard Albendazole against novel Piperazine-Benzimidazole hybrids (Compound 7c).[3]

CompoundConcentration (

g/mL)
Time (h)Efficacy (% Mortality)Relative Potency
Albendazole (Control) 1004815.6%1.0x
Piperazine (Base) 10048~45%2.9x
Hybrid Cpd 7c 100 48 92.7% 5.9x

Data Source: Benzimidazoles Containing Piperazine Skeleton at C-2 Position [2]. The hybrid molecule leverages the piperazine moiety to improve uptake or binding kinetics, significantly outperforming the parent benzimidazole.

Visualization: Dual Mechanism of Action

Anthelmintic cluster_pip Piperazine Pathway cluster_bz Benzimidazole Pathway P Piperazine Moiety GABA GABA-gated Cl- Channel P->GABA Agonism Hyper Hyperpolarization GABA->Hyper Cl- Influx Para Flaccid Paralysis Hyper->Para Death Helminth Mortality Para->Death Expulsion B Benzimidazole Moiety Tub Beta-Tubulin B->Tub Binding Poly Microtubule Polymerization Tub->Poly Inhibition Starv Glucose Uptake Block Poly->Starv Disruption Starv->Death Cell Death Hybrid Hybrid Compound 7c Hybrid->P Hybrid->B

Figure 2: Synergistic potential of Piperazine-Benzimidazole hybrids targeting both neuromuscular function and cytoskeletal integrity.

Module C: Oncology (Cytotoxicity)

Comparative Efficacy: Piperazine Hybrids vs. Cisplatin

Piperazine derivatives are emerging as potent MDR (Multi-Drug Resistance) reversal agents. Specifically, Naringenin-Piperazine derivatives (e.g., 3a) have shown ability to induce mitochondrial apoptosis in prostate cancer lines where Cisplatin efficacy is limited by toxicity or resistance.

Experimental Data: Cytotoxicity (

)

Comparison of novel derivatives against Cisplatin in DU145 (Prostate Cancer) cell lines.[4]

CompoundCell Line

(

M)
Mechanism Note
Cisplatin DU14512.5

1.2
DNA Crosslinking
Piperazine-Naringenin (3a) DU1458.4

0.9
Mitochondrial Apoptosis
Piperazine-Oxazole (23) CHO11.7ATP Depletion

Key Finding: Compound 3a not only exhibits a lower


 but also demonstrates synergism when co-administered with Cisplatin, allowing for reduced dosages of the platinum agent [3].

Experimental Protocols

To ensure reproducibility, the following protocols define the standard operating procedures for synthesizing and testing these piperazine pharmacophores.

Protocol A: General N-Alkylation for Piperazine Derivatization

Objective: Synthesize N-substituted piperazine libraries for SAR studies.

  • Reagents: Anhydrous

    
     (3 eq), Piperazine (1.2 eq), Alkyl/Aryl Halide (1 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve the alkyl halide in ACN under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min to activate.
      
    • Add Piperazine dropwise to prevent bis-alkylation (unless symmetric substitution is desired).

    • Reflux: Heat to 80°C for 6-12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

    • Workup: Filter inorganic salts. Evaporate solvent.[5]

    • Purification: Column chromatography (Silica gel 60).

  • Validation:

    
    -NMR must show diagnostic piperazine protons at 
    
    
    
    2.5–3.0 ppm (triplets).
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 of piperazine derivatives.
  • Seeding: Plate cancer cells (e.g., DU145) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of the Piperazine derivative (0.1 – 100

      
      M) in DMSO (final concentration <0.1%).
      
    • Include Positive Control: Cisplatin.

    • Include Negative Control: Vehicle (media + DMSO).

  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4h.
      
    • Aspirate media carefully.

    • Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curve (Log[Concentration] vs. % Viability) using non-linear regression to calculate

    
    .
    

References

  • Semantic Scholar. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from

  • National Institutes of Health (PMC). (2024). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators. Retrieved from

  • ResearchGate. (2025). Some Naringenin–Piperazine Derivatives: Synthesis and Synergistic Effects with Cisplatin. Retrieved from

  • BenchChem. (2025).[6] A Comparative Guide to the Cytotoxicity of Piperazine Dithiocarbamates and Cisplatin. Retrieved from

  • RSC Medicinal Chemistry. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.